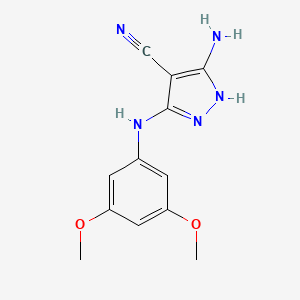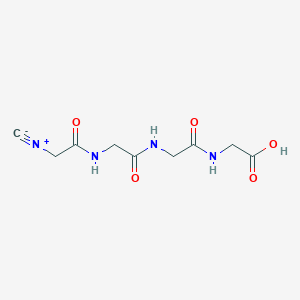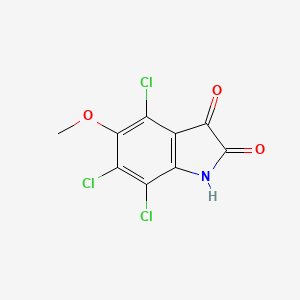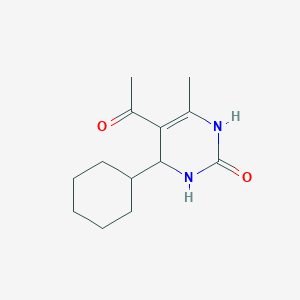![molecular formula C24H17F3N2O2 B14208639 N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-59-7](/img/structure/B14208639.png)
N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a urea backbone with two distinct aromatic groups: a naphthalene-phenyl group and a trifluoromethoxy-phenyl group. The presence of these aromatic groups imparts significant stability and reactivity to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
科学研究应用
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism by which N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea exerts its effects involves interactions with specific molecular targets. The aromatic groups can engage in π-π stacking interactions, while the urea linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Naphthylamine, N-phenyl-: Shares the naphthalene-phenyl structure but lacks the trifluoromethoxy group.
Naphthalene, 2-phenyl-: Similar aromatic structure but without the urea linkage.
Naphthalen-2-yl-benzamide: Contains a naphthalene group but with a benzamide linkage instead of urea.
Uniqueness
N-[2-(Naphthalen-2-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the presence of both naphthalene and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
属性
CAS 编号 |
917966-59-7 |
|---|---|
分子式 |
C24H17F3N2O2 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
1-(2-naphthalen-2-ylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H17F3N2O2/c25-24(26,27)31-20-13-11-19(12-14-20)28-23(30)29-22-8-4-3-7-21(22)18-10-9-16-5-1-2-6-17(16)15-18/h1-15H,(H2,28,29,30) |
InChI 键 |
XDYQXZRPQLOSSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)


![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)


![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)


![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
